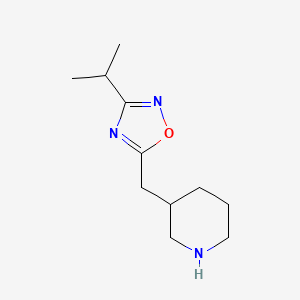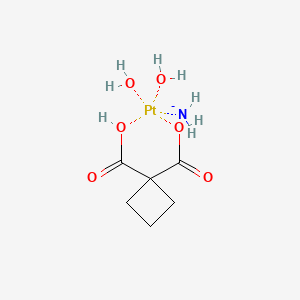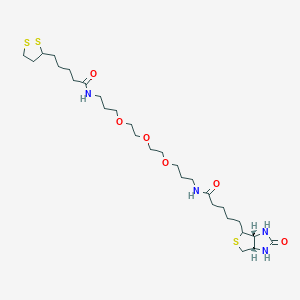
(2S,6R)-Hydroxyketamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-Hydroxyketamine is a chiral metabolite of ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of depression. Unlike ketamine, this compound does not exhibit the same level of psychotomimetic side effects, making it a promising candidate for further research and clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-Hydroxyketamine involves several steps, starting from ketamine. One common method includes the reduction of ketamine to norketamine, followed by hydroxylation to produce this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-Hydroxyketamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
(2S,6R)-Hydroxyketamine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating neurotransmitter systems.
Medicine: It is being investigated for its antidepressant effects, with fewer side effects compared to ketamine.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
The mechanism of action of (2S,6R)-Hydroxyketamine involves modulation of the glutamatergic system. It primarily acts on the N-methyl-D-aspartate (NMDA) receptors, leading to increased synaptic plasticity and neurogenesis. Additionally, it influences other pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-Hydroxyketamine: Another chiral form with similar antidepressant properties but different pharmacokinetics.
Norketamine: A primary metabolite of ketamine with distinct pharmacological effects.
(S)-Ketamine: The S-enantiomer of ketamine, known for its potent anesthetic and antidepressant effects
Uniqueness
(2S,6R)-Hydroxyketamine stands out due to its unique combination of efficacy and reduced side effects. Unlike (S)-Ketamine, it does not cause significant psychotomimetic effects, making it a safer alternative for long-term use. Its distinct pharmacokinetic profile also allows for more controlled and sustained therapeutic effects .
Eigenschaften
Molekularformel |
C13H16ClNO2 |
|---|---|
Molekulargewicht |
253.72 g/mol |
IUPAC-Name |
(2S,6R)-2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
WAXHSFGMMWDOAE-YPMHNXCESA-N |
Isomerische SMILES |
CN[C@@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CNC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)

![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)



![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)




